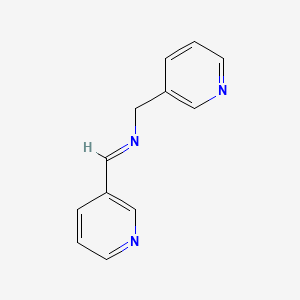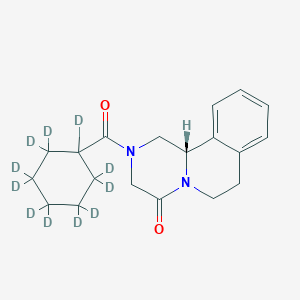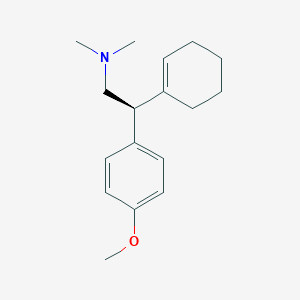
5,10,15,20-Tetra(3-methoxyphenyl)porphyrin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,10,15,20-Tetra(3-methoxyphenyl)porphyrin is a synthetic porphyrin derivative characterized by the presence of four 3-methoxyphenyl groups attached to the meso positions of the porphyrin ring. Porphyrins are macrocyclic compounds that play crucial roles in various biological processes, including oxygen transport and photosynthesis. The unique structure of this compound makes it an interesting compound for research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,10,15,20-Tetra(3-methoxyphenyl)porphyrin typically involves the condensation of pyrrole with 3-methoxybenzaldehyde under acidic conditions. The reaction is carried out in the presence of a solvent such as propionic acid or acetic acid, and the mixture is heated to promote the formation of the porphyrin ring. The product is then purified using chromatographic techniques to obtain the desired compound in high yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated purification systems can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
5,10,15,20-Tetra(3-methoxyphenyl)porphyrin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form metalloporphyrin complexes.
Reduction: Reduction reactions can lead to the formation of reduced porphyrin derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and dichlorodicyanoquinone.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Metalloporphyrin complexes.
Reduction: Reduced porphyrin derivatives.
Substitution: Substituted porphyrin derivatives with various functional groups.
Applications De Recherche Scientifique
5,10,15,20-Tetra(3-methoxyphenyl)porphyrin has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in various organic reactions, including oxidation and reduction reactions.
Biology: Studied for its potential use in photodynamic therapy for cancer treatment.
Medicine: Investigated for its role in drug delivery systems and as a diagnostic tool.
Industry: Utilized in the development of sensors and photovoltaic devices.
Mécanisme D'action
The mechanism of action of 5,10,15,20-Tetra(3-methoxyphenyl)porphyrin involves its ability to form complexes with metal ions. These metalloporphyrin complexes can participate in various catalytic and photochemical processes. The porphyrin ring’s conjugated system allows for efficient electron transfer, making it an effective photosensitizer in photodynamic therapy. The molecular targets and pathways involved include the generation of reactive oxygen species that can induce cell death in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5,10,15,20-Tetra(4-methoxyphenyl)porphyrin
- 5,10,15,20-Tetra(2-methoxyphenyl)porphyrin
- 5,10,15,20-Tetra(4-chlorophenyl)porphyrin
Uniqueness
5,10,15,20-Tetra(3-methoxyphenyl)porphyrin is unique due to the position of the methoxy groups on the phenyl rings. This positioning can influence the compound’s electronic properties and reactivity, making it distinct from other methoxy-substituted porphyrins. The meta position of the methoxy groups can lead to different coordination behavior with metal ions compared to para or ortho positions.
Propriétés
Formule moléculaire |
C48H38N4O4 |
|---|---|
Poids moléculaire |
734.8 g/mol |
Nom IUPAC |
5,10,15,20-tetrakis(3-methoxyphenyl)-21,23-dihydroporphyrin |
InChI |
InChI=1S/C48H38N4O4/c1-53-33-13-5-9-29(25-33)45-37-17-19-39(49-37)46(30-10-6-14-34(26-30)54-2)41-21-23-43(51-41)48(32-12-8-16-36(28-32)56-4)44-24-22-42(52-44)47(40-20-18-38(45)50-40)31-11-7-15-35(27-31)55-3/h5-28,49,52H,1-4H3 |
Clé InChI |
DNMOKGCCGNYHJH-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC(=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC(=CC=C7)OC)C8=CC(=CC=C8)OC)C=C4)C9=CC(=CC=C9)OC)N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![nonyl 10-[(10-heptadecan-9-yloxy-10-oxodecyl)-(2-hydroxyethyl)amino]decanoate](/img/structure/B11928008.png)
![3H,3'H-5,5'-Bibenzo[d][1,2,3]triazole](/img/structure/B11928014.png)


![[4-[1,2-Diphenyl-2-(4-phosphonooxyphenyl)ethenyl]phenyl] dihydrogen phosphate](/img/structure/B11928026.png)



